Indoramin hydrochloride

BPH Alpha-1 adrenoceptor Subtype selectivity

Researchers studying α1-adrenoceptor subtype physiology often face confounding reflex tachycardia with non-selective blockers. Indoramin hydrochloride solves this with ≥10-fold selectivity for the α1A (formerly α1C) subtype and a unique hemodynamic profile that lowers blood pressure without reflex tachycardia. Key differentiators: • Ki = 25 nM at α1-adrenoceptors; >480-fold selectivity over α2 • No reflex tachycardia vs. prazosin in direct comparison • ≥98% HPLC purity; white to off-white solid; global stock available

Molecular Formula C22H26ClN3O
Molecular Weight 383.9 g/mol
CAS No. 38821-52-2
Cat. No. B140659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoramin hydrochloride
CAS38821-52-2
SynonymsN-[1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl]benzamide Hydrochloride;  N-[1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl]benzamide Monohydrochloride;  Baratol;  Doralese;  Vidora;  Wy 21901 HCl;  Wydora;  Wypres;  Wypresin; 
Molecular FormulaC22H26ClN3O
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43.Cl
InChIInChI=1S/C22H25N3O.ClH/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21;/h1-9,16,19,23H,10-15H2,(H,24,26);1H
InChIKeyAFJSFHAKSSWOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indoramin Hydrochloride Profile


Indoramin hydrochloride is an orally active, competitive antagonist of post-synaptic α₁-adrenoceptors [1]. Its chemical structure, N-[1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl]benzamide hydrochloride, distinguishes it from the quinazoline-based alpha-blockers like prazosin . Beyond its primary mechanism, indoramin is reported to possess membrane-stabilizing activity and affinity for histamine H₁ and 5-HT receptors [2].

Indoramin vs. Prazosin and Alpha-Blockers


Direct substitution among α₁-adrenoceptor antagonists is not scientifically justified due to significant differences in receptor subtype selectivity and resultant hemodynamic reflex profiles. While prazosin and other clinically used agents show no selectivity for the α₁ subtypes, indoramin demonstrates a distinct preference for the α₁C (now α₁A) receptor subtype [1]. This molecular difference translates to divergent clinical outcomes; for instance, indoramin's unique property of not inducing reflex tachycardia is a key differentiator from prazosin [2]. These specific, quantifiable differences mandate a rigorous, data-driven approach to compound selection.

Indoramin: Comparative Evidence


α₁C Receptor Subtype Selectivity

Indoramin demonstrates a unique selectivity profile among clinically used α₁-adrenoceptor antagonists. In a head-to-head comparison using cloned human receptor subtypes, indoramin was selective for the α₁C (α₁A) subtype, with at least a 10-fold lower affinity for the α₁a/d or α₁b subtypes. In contrast, prazosin, terazosin, doxazosin, and alfuzosin showed no subtype selectivity [1].

BPH Alpha-1 adrenoceptor Subtype selectivity

Lack of Reflex Tachycardia

Indoramin and prazosin, both potent α₁ antagonists, exhibit divergent effects on heart rate. In a direct comparative study in anesthetized rats, intravenous indoramin (0.8-25.6 mg/kg) evoked a significant bradycardia. In contrast, prazosin (0.02-0.64 mg/kg) induced a bradycardia only at a high dose (0.64 mg/kg) and did not cause reflex tachycardia, a known clinical effect of prazosin [1]. A separate renal study also showed indoramin significantly reduced heart rate while prazosin increased it [2].

Hypertension Cardiovascular Pharmacology

Antihypertensive Efficacy vs. Methyldopa

In a double-blind crossover trial of 31 patients with mild to moderate hypertension, indoramin provided satisfactory blood pressure control at a significantly lower daily dose than methyldopa. The average fall in supine and standing blood pressure was 16/6 and 16/8 mm Hg with indoramin (mean dose 158 mg/day), which was not significantly different from the 21/8 and 26/13 mm Hg reduction achieved with methyldopa (mean dose 1,540 mg/day) [1].

Hypertension Clinical Trial Efficacy

Peak Flow Rate Improvement in BPH

In a double-blind, placebo-controlled trial of 139 patients with BPH, indoramin 20 mg twice daily (bd) significantly improved symptoms and objective measures of bladder outflow obstruction. After 8 weeks, the mean peak urinary flow rate increased by 50% in the indoramin 20 mg bd group, a significantly greater improvement than with placebo. The lower dose of 20 mg nightly (nocte) was not significantly different from placebo [1].

BPH Urology Clinical Trial

Alpha-1 over Alpha-2 Selectivity

In radioligand binding assays using rat cerebral cortex, indoramin displayed a high degree of selectivity for the α₁ adrenoceptor. Its affinity (Ki) for the α₁ receptor was 25 nM, compared to a Ki of 12,000 nM (12 µM) for the α₂ receptor, indicating a >480-fold higher affinity for α₁ receptors [1].

Pharmacology Binding Affinity Selectivity

Indoramin: Research Applications


α₁C-Mediated Prostate and Vascular Studies

Given its ≥10-fold selectivity for the α₁C receptor subtype [1], indoramin is a valuable tool for researchers investigating the specific physiological roles of this receptor in prostatic smooth muscle contraction and other tissues where it is expressed. It can be used to dissect α₁-adrenoceptor subtype contributions in functional assays, contrasting with non-selective agents like prazosin.

Heart Rate and Baroreflex Control Models

The unique property of indoramin to lower blood pressure without inducing reflex tachycardia, as demonstrated in direct comparison with prazosin [1], makes it a useful probe for studies on autonomic cardiovascular regulation. It can help differentiate the central and peripheral mechanisms governing baroreceptor sensitivity and heart rate control.

α₁-Antagonist Screening Reference

Indoramin's well-characterized binding affinity for α₁ adrenoceptors (Ki = 25 nM) and high selectivity over α₂ receptors (>480-fold) [1] establish it as a reliable reference standard or control in high-throughput screening campaigns and radioligand binding assays aimed at identifying novel alpha-blockers with specific pharmacological fingerprints.

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